molecular formula C21H15N3O4 B12880252 Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- CAS No. 301647-03-0

Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-

Cat. No.: B12880252
CAS No.: 301647-03-0
M. Wt: 373.4 g/mol
InChI Key: MPDGLEUSXMLQOF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide is a complex organic compound that features a nitrophenyl group and a phenylbenzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

    Oxidation: The phenyl groups can undergo oxidation under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(4-Aminophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is investigated for its potential as a pharmacophore in drug development, particularly in targeting diseases such as cancer and bacterial infections.
    • Mechanism of Action : The nitro group may undergo bioreduction, leading to reactive intermediates that can interact with cellular components, resulting in cytotoxic effects.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant strains. It may disrupt bacterial cell wall synthesis, highlighting its potential as an alternative therapeutic agent in infectious diseases.
  • Anticancer Research
    • Research indicates that the compound can inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown significant cytotoxicity against several cancer cell lines, making it a candidate for further investigation in oncology.
  • Neuroprotective Effects
    • There is emerging evidence that the compound may modulate neurotransmitter receptors, offering potential therapeutic benefits in neurodegenerative diseases.
Activity TypeTarget/PathwayEffectReference
AnticancerVarious kinasesInhibition of tumor growth
AntimicrobialBacterial cell wall synthesisInhibition of growth
NeuroprotectiveDopamine receptorsModulation of neurotransmission

Case Study 1: Anticancer Activity

A study focused on the effects of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- on various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against resistant cancer types. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's effectiveness against multidrug-resistant bacterial strains. In vitro assays demonstrated that it inhibited bacterial growth by disrupting cell wall synthesis pathways. This showcases its potential as an alternative therapeutic agent in treating infectious diseases.

Research Findings and Insights

Recent findings indicate that modifications to the chemical structure can enhance the biological activity of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-. For instance, substituting different groups on the benzoxazole ring has been shown to increase selectivity and potency against specific targets.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxazole ring.

    2-Phenylbenzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

Uniqueness

2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group allows for specific interactions in biological systems, while the oxazole ring provides stability and rigidity to the molecular structure.

Biological Activity

Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on existing research.

Chemical Structure and Properties

The compound features a unique structure comprising a benzeneacetamide moiety linked to a nitrophenyl and a benzoxazole ring. Its chemical formula is C18H16N4O3, with a molecular weight of 336.35 g/mol. The CAS number for this compound is 301647-03-0.

PropertyValue
Molecular Formula C18H16N4O3
Molecular Weight 336.35 g/mol
CAS Number 301647-03-0
IUPAC Name Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-

Biological Activities

Research indicates that Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial and fungal strains. For instance, in vitro tests revealed effective inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

The biological activity of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- can be attributed to its interactions with various molecular targets:

  • DNA Intercalation : The benzoxazole moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Signal Transduction Pathways : The compound may modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of Benzeneacetamide against multiple pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 10.7 to 21.4 μmol/mL for bacterial strains, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines demonstrated that the compound induced apoptosis with IC50 values ranging from 5 to 15 μM across different cell types .
  • Mechanism Exploration :
    • Research focused on the interaction of the compound with specific enzymes revealed that it inhibits key metabolic enzymes at low concentrations, suggesting its potential role in drug development for metabolic diseases .

Applications

Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- has potential applications in several fields:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for new drug formulations.
  • Agricultural Chemistry : The compound's ability to inhibit microbial growth suggests possible use as a pesticide or fungicide.
  • Biochemical Research : It serves as a tool for studying enzyme interactions and cellular mechanisms.

Properties

CAS No.

301647-03-0

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C21H15N3O4/c25-20(12-14-6-9-17(10-7-14)24(26)27)22-16-8-11-19-18(13-16)23-21(28-19)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,22,25)

InChI Key

MPDGLEUSXMLQOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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